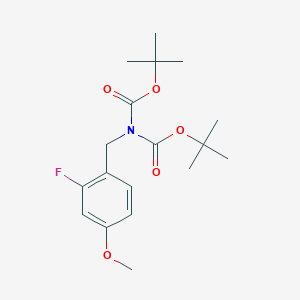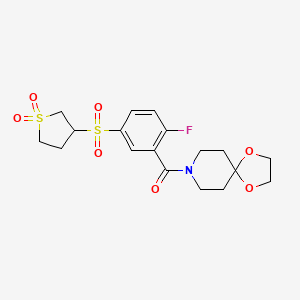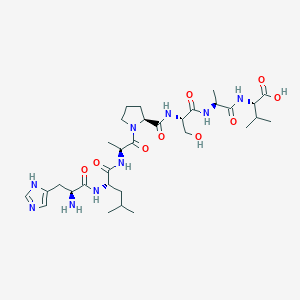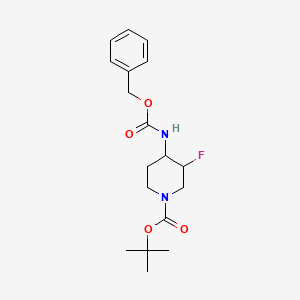
4,4'-Bis(3-methoxy-2-thienyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(3-methoxy-2-thienyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two thienyl groups substituted with methoxy groups at the 3-position, attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-methoxy-2-thienyl)biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(3-methoxy-2-thienyl)biphenyl may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
4,4’-Bis(3-methoxy-2-thienyl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thienyl groups to thiol groups or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted biphenyl derivatives, depending on the specific reaction and conditions employed.
科学的研究の応用
4,4’-Bis(3-methoxy-2-thienyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 4,4’-Bis(3-methoxy-2-thienyl)biphenyl exerts its effects depends on its specific application. In organic electronics, its mechanism involves the efficient transport of electrons or holes due to its conjugated structure. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
4,4’-Bis(methoxy-methyl biphenyl): This compound is similar in structure but lacks the thienyl groups, which may affect its electronic properties.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione:
Uniqueness
4,4’-Bis(3-methoxy-2-thienyl)biphenyl is unique due to the presence of both methoxy and thienyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
特性
CAS番号 |
919792-42-0 |
|---|---|
分子式 |
C22H18O2S2 |
分子量 |
378.5 g/mol |
IUPAC名 |
3-methoxy-2-[4-[4-(3-methoxythiophen-2-yl)phenyl]phenyl]thiophene |
InChI |
InChI=1S/C22H18O2S2/c1-23-19-11-13-25-21(19)17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(24-2)12-14-26-22/h3-14H,1-2H3 |
InChIキー |
TZHJNCSKNMVVQK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C=CS4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)




![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)



![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)

![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
